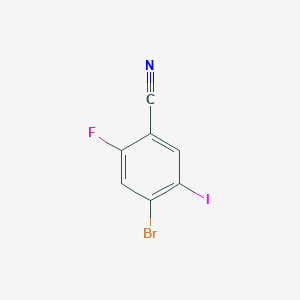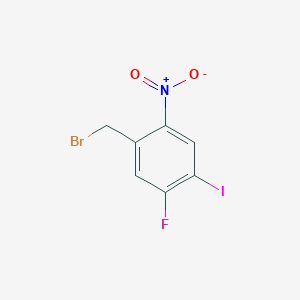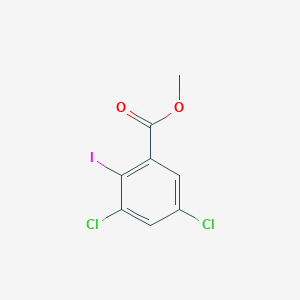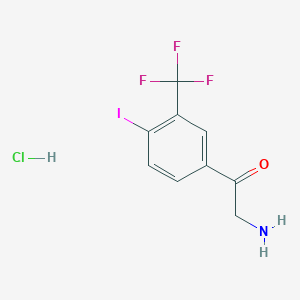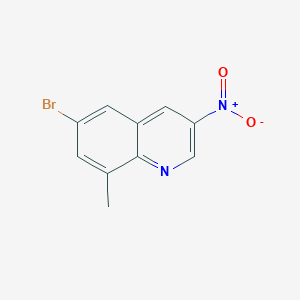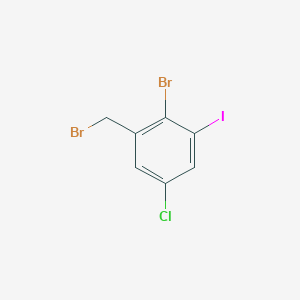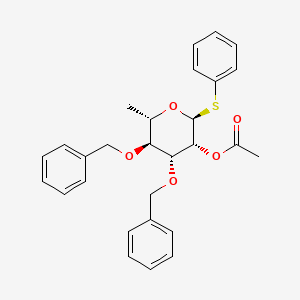
5-(3-Quinolinyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Quinolinyl)-1H-indole-2,3-dione is a heterocyclic compound that features both quinoline and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Quinolinyl)-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-quinolinecarboxaldehyde with isatin in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, focusing on reducing waste and using environmentally benign reagents and solvents .
化学反应分析
Types of Reactions: 5-(3-Quinolinyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl-indole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various substituted quinolinyl-indole derivatives, which can be further explored for their biological activities .
科学研究应用
5-(3-Quinolinyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 5-(3-Quinolinyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .
相似化合物的比较
Quinoline: Known for its antimalarial properties.
Indole: A core structure in many natural products and pharmaceuticals.
Quinolinyl-pyrazoles: Explored for their pharmacological activities.
Uniqueness: 5-(3-Quinolinyl)-1H-indole-2,3-dione is unique due to its combined quinoline and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
属性
分子式 |
C17H10N2O2 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
5-quinolin-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-8-10(5-6-15(13)19-17(16)21)12-7-11-3-1-2-4-14(11)18-9-12/h1-9H,(H,19,20,21) |
InChI 键 |
FHZJRLIUFJKDDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC(=O)C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


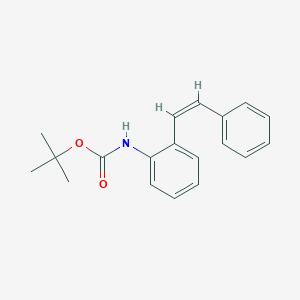
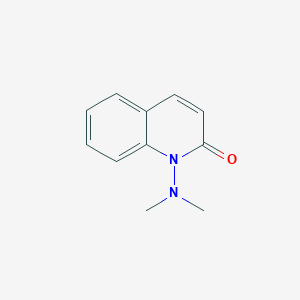

![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
